molecular formula C19H16N2O4 B11962024 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide CAS No. 853329-15-4

3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide

Cat. No.: B11962024
CAS No.: 853329-15-4
M. Wt: 336.3 g/mol
InChI Key: MPAKGCHGSXROIT-UHFFFAOYSA-N
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Description

3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide is an organic compound with the molecular formula C19H16N2O4 and a molecular weight of 336.35 g/mol This compound is characterized by the presence of a nitrophenyl group, a furan ring, and a phenylpropanamide moiety

Preparation Methods

The synthesis of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide typically involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form the intermediate 3-[5-(3-nitrophenyl)-2-furyl]propanoic acid. This intermediate is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, leading to the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

853329-15-4

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylpropanamide

InChI

InChI=1S/C19H16N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h1-9,11,13H,10,12H2,(H,20,22)

InChI Key

MPAKGCHGSXROIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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